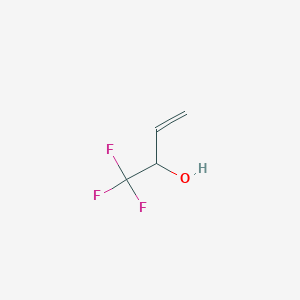

1,1,1-Trifluorobut-3-en-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorobut-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2-3,8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTUDWNSOPEAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532879 | |

| Record name | 1,1,1-Trifluorobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-33-1 | |

| Record name | 1,1,1-Trifluorobut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trifluorobut 3 En 2 Ol and Substituted Derivatives

General Approaches for Constructing the 1,1,1-Trifluorobut-3-en-2-ol Scaffold

The fundamental structure of this compound is assembled using methods that introduce the key trifluoromethyl group onto a four-carbon chain.

Trifluoromethylation is a key step in the synthesis of these allylic alcohols. The use of specific reagents allows for the efficient incorporation of the CF₃ group.

A prominent and effective method for synthesizing derivatives of this compound involves the trifluoromethylation of α,β-unsaturated ketones, such as chalcones, using trifluoromethyltrimethylsilane (CF₃TMS), also known as the Ruppert-Prakash reagent. rsc.orgrsc.org This process typically involves the nucleophilic addition of the trifluoromethyl group from CF₃TMS to the carbonyl carbon of the precursor. rsc.org The reaction yields a trimethylsilyl (B98337) (TMS) ether of the corresponding trifluoromethylated alcohol. rsc.orgrsc.org This approach is particularly useful for preparing 2,4-diaryl substituted derivatives, starting from appropriately substituted chalcones. rsc.org

Following the trifluoromethylation with CF₃TMS, the resulting silyl (B83357) ethers are converted to the final alcohols through a desilylation step. rsc.orgrsc.org This removal of the trimethylsilyl protecting group is commonly achieved by treatment with reagents such as aqueous hydrochloric acid (HCl) or tin(II) chloride (SnCl₂). rsc.orgrsc.org This two-step sequence—trifluoromethylation followed by desilylation—provides a reliable and straightforward route to the target this compound derivatives. rsc.org

Synthesis via Trifluoromethylation Strategies

Preparation of Diaryl-Substituted this compound Derivatives

The synthesis of diaryl-substituted versions of these alcohols is of significant interest due to their utility as precursors for more complex molecules like trifluoromethylated indenes. rsc.orgspbftu.ru

The synthesis of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols is readily accomplished from chalcones. rsc.org The process begins with the trifluoromethylation of the chalcone's carbonyl group using CF₃TMS, which produces the trimethylsilyl ether intermediate. rsc.orgrsc.org Subsequent desilylation with aqueous HCl or SnCl₂ furnishes the desired 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ol. rsc.orgrsc.org These compounds and their TMS-ether precursors can undergo acid-promoted cyclization to form CF₃-indenes. rsc.orgrsc.org

Table 1: Examples of Synthesized 2,4-Diaryl-1,1,1-trifluorobut-3-en-2-ol TMS-Ethers

| Compound Name | Substituents | Yield | Reference |

|---|---|---|---|

| Trimethylsilyl ether of (E)-1,1,1-trifluoro-2,4-diphenylbut-3-en-2-ol | Ar¹ = Phenyl, Ar² = Phenyl | 82% | rsc.org |

| Trimethylsilyl ether of (E)-1,1,1-trifluoro-2-(4-methylphenyl)-4-phenylbut-3-en-2-ol | Ar¹ = 4-Methylphenyl, Ar² = Phenyl | 96% | rsc.org |

| Trimethylsilyl ether of (E)-1,1,1-trifluoro-2-(2,5-dimethylphenyl)-4-phenylbut-3-en-2-ol | Ar¹ = 2,5-Dimethylphenyl, Ar² = Phenyl | 97% | rsc.org |

The synthesis of 4-aryl-1,1,1-trifluorobut-3-en-2-ols [ArCH=CHCH(OH)CF₃] is another important pathway, yielding valuable trifluoromethylated allyl alcohols. acs.orgnih.gov These compounds serve as key starting materials for further synthetic transformations. spbftu.ruacs.orgnih.gov For instance, they can react with various arenes in the presence of an acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or fluorosulfuric acid (FSO₃H), to produce trifluoromethylated alkenes or indanes. spbftu.ruacs.orgnih.gov The nature of the product depends on the nucleophilicity of the reacting arene and the electrophilicity of the cationic intermediates generated from the alcohol. acs.orgnih.gov

Table 2: Products from Reactions of 4-Aryl-1,1,1-trifluorobut-3-en-2-ols with Arenes

| Starting Alcohol | Reacting Arene | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 4-phenyl-1,1,1-trifluorobut-3-en-2-ol | Benzene (B151609), Anisole (B1667542), Veratrole, o-Xylene | FeCl₃ or FSO₃H | (E)-CF₃-Alkenes | spbftu.ruacs.orgnih.gov |

| 4-aryl-1,1,1-trifluorobut-3-en-2-ols | Pseudocumene, Mesitylene (B46885) | FeCl₃ or FSO₃H | CF₃-Indanes (predominantly cis) | spbftu.ruacs.orgnih.gov |

| 4-aryl-1,1,1-trifluorobut-3-en-2-ols | m-Xylene, p-Xylene (B151628) | FeCl₃ or FSO₃H | Mixture of CF₃-Alkenes and/or CF₃-Indanes | acs.orgnih.gov |

Generation of Trimethylsilyl Ethers of this compound Derivatives

The formation of trimethylsilyl (TMS) ethers of this compound derivatives is a common strategy to protect the hydroxyl group, facilitating further synthetic manipulations. These TMS-ethers are readily accessible from the corresponding trifluoromethylated allyl alcohols. Specifically, 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ol derivatives serve as effective precursors. Current time information in Bangalore, IN.

The synthesis of these alcohol precursors often begins with chalcones, which undergo trifluoromethylation at the carbonyl group using reagents like trifluoromethyltrimethylsilane (CF3TMS). Subsequent desilylation can yield the desired CF3-allyl alcohols. Current time information in Bangalore, IN. These alcohols can then be converted to their corresponding TMS ethers. These ether derivatives are valuable intermediates; for instance, under acidic conditions such as in sulfuric acid (H2SO4) or trifluoroacetic acid (CF3CO2H), they can undergo intramolecular cyclization to form 1-aryl-3-trifluoromethyl-1H-indenes. Current time information in Bangalore, IN.scielo.br This reaction proceeds through the formation of a trifluoromethyl-substituted allyl cation intermediate. Current time information in Bangalore, IN.

Detailed research has documented the synthesis and characterization of several TMS-ether derivatives, with yields often being very high. The reaction products are typically characterized using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and high-resolution mass spectrometry (HRMS). Current time information in Bangalore, IN.

Table 1: Synthesis of Trimethylsilyl Ethers of this compound Derivatives This table is interactive and allows for sorting and searching.

| Compound Name | Yield (%) | Appearance | Reference |

|---|---|---|---|

| Trimethylsilyl ether of (E)-1,1,1-trifluoro-2,4-diphenylbut-3-en-2-ol | 82 | Colorless solid | Current time information in Bangalore, IN. |

| Trimethylsilyl ether of (E)-1,1,1-trifluoro-2-(4-methylphenyl)-4-phenylbut-3-en-2-ol | 96 | Yellow oil | Current time information in Bangalore, IN. |

| Trimethylsilyl ether of (E)-1,1,1-trifluoro-2-(4-methoxyphenyl)-4-phenylbut-3-en-2-ol | 98 | Yellow oil | Current time information in Bangalore, IN. |

Reduction of Related Carbonyl Compounds to Trifluoromethylated Alcohols

The reduction of carbonyl compounds is a fundamental method for the synthesis of alcohols. In the context of fluorinated compounds, this transformation is crucial for accessing trifluoromethyl-substituted alcohols, which are important building blocks in medicinal chemistry and materials science. mdpi.com

A mild and efficient method has been developed for the reduction of 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones (β-enamino ketones) to their corresponding saturated γ-amino alcohol analogues, 4-ylamino-1,1,1-trifluoro-butan-2-ols. scielo.brscienceopen.com This transformation is effectively achieved through catalytic hydrogenation using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst, affording the desired products in good yields. scielo.brscienceopen.com These resulting γ-amino alcohols are versatile intermediates, serving as precursors for the synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes and their corresponding 2-one derivatives. scielo.brscienceopen.com

The success of the reduction is confirmed through spectroscopic analysis. scielo.br Significant changes in NMR chemical shifts provide clear evidence of the conversion. For instance, the carbon signal of the C-2 carbonyl group (C=O) shifts from approximately 174–178 ppm in the starting enaminone to about 65–75 ppm in the resulting alcohol. scielo.br Concurrently, the signals for the double bond carbons (C-3 and C-4) shift from the ranges of 85–88 ppm and 156–160 ppm, respectively, to the saturated carbon regions of 30–40 ppm and 40–50 ppm in the amino alcohol product. scielo.br

Table 2: Reduction of 4-Ylamino-1,1,1-trifluoro-but-3-en-2-ones This table is interactive and allows for sorting and searching.

| Starting Enaminone | Reducing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methylamino-1,1,1-trifluoro-but-3-en-2-one | H₂, 10% Pd/C | 4-Methylamino-1,1,1-trifluoro-butan-2-ol | Good | scielo.brscienceopen.com |

| 4-(Methyl ester of glycinyl)-amino-1,1,1-trifluoro-but-3-en-2-one | H₂, 10% Pd/C | 4-(Methyl ester of glycinyl)-amino-1,1,1-trifluoro-butan-2-ol | Good | scielo.brscienceopen.com |

| 4-(Methyl ester of leucinyl)-amino-1,1,1-trifluoro-but-3-en-2-one | H₂, 10% Pd/C | 4-(Methyl ester of leucinyl)-amino-1,1,1-trifluoro-butan-2-ol | Good | scielo.brscienceopen.com |

| 4-(Methyl ester of valinyl)-amino-1,1,1-trifluoro-but-3-en-2-one | H₂, 10% Pd/C | 4-(Methyl ester of valinyl)-amino-1,1,1-trifluoro-butan-2-ol | Good | scielo.brscienceopen.com |

| 4-(Methyl ester of phenylalaninyl)-amino-1,1,1-trifluoro-but-3-en-2-one | H₂, 10% Pd/C | 4-(Methyl ester of phenylalaninyl)-amino-1,1,1-trifluoro-butan-2-ol | Good | scielo.brscienceopen.com |

Chemical Reactivity and Transformation Pathways of 1,1,1 Trifluorobut 3 En 2 Ol Derivatives

Acid-Promoted Cyclization Reactions

Acid-promoted reactions of 1,1,1-trifluorobut-3-en-2-ol derivatives are a cornerstone of their synthetic utility. Both Brønsted and Lewis acids can effectively catalyze the formation of highly reactive cationic intermediates, which then undergo intramolecular cyclization to yield a variety of trifluoromethylated products. rsc.orgresearchgate.net The nature of the acid, the substituents on the aromatic rings of the substrate, and the reaction conditions all play a crucial role in determining the reaction outcome. researchgate.netspbftu.ru

Lewis Acid and Brønsted Acid Mediated Transformations.rsc.orgresearchgate.netspbftu.rumdpi.com

A range of Lewis and Brønsted acids have been explored for promoting reactions of this compound derivatives, each offering distinct advantages and leading to different product distributions. rsc.orgresearchgate.netspbftu.ru The choice of acid is critical and can direct the reaction towards either intermolecular alkylation or intramolecular cyclization.

Anhydrous iron(III) chloride (FeCl₃) has been identified as an effective catalyst for the reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with arenes. researchgate.netspbftu.ru These reactions can lead to the formation of trifluoromethylated alkenes or, with more electron-rich arenes, trifluoromethylated indanes. spbftu.ru The outcome is highly dependent on the nucleophilicity of the arene partner. spbftu.ru For instance, reaction with benzene (B151609) or anisole (B1667542) typically yields E-4,4-diaryl-1,1,1-trifluorobut-2-enes, while more π-donating arenes like pseudocumene and mesitylene (B46885) lead to the formation of CF₃-indanes. spbftu.ru

Table 3: FeCl₃-Catalyzed Reactions of 4-Aryl-1,1,1-trifluorobut-3-en-2-ols with Arenes

| Entry | CF₃-Alcohol (Ar) | Arene | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Benzene | CF₃-alkene | 65 |

| 2 | Phenyl | Anisole | CF₃-alkene | 58 |

| 3 | p-Tolyl | p-Xylene (B151628) | CF₃-indane | 45 |

| 4 | Phenyl | Mesitylene | CF₃-indane | 60 |

Data compiled from studies on FeCl₃-activated reactions of trifluoromethylated allyl alcohols. spbftu.ru

Fluorosulfonic acid (FSO₃H), a Brønsted superacid, is also a potent promoter for transformations of 4-aryl-1,1,1-trifluorobut-3-en-2-ols. researchgate.netspbftu.ru Similar to FeCl₃, the reaction outcome with FSO₃H is dictated by the nature of the aromatic nucleophile. spbftu.ru Less nucleophilic arenes tend to undergo intermolecular alkylation to form trifluoromethylated alkenes, whereas more nucleophilic, polymethylated arenes favor intramolecular cyclization to produce trifluoromethylated indanes. researchgate.netspbftu.ru The high acidity of FSO₃H efficiently generates the necessary cationic intermediates to drive these reactions. researchgate.net

Sulfuric Acid (H₂SO₄)-Catalyzed Transformations

Concentrated sulfuric acid (H₂SO₄) serves as an effective catalyst for the intramolecular cyclization of specific this compound derivatives. rsc.org Research has shown that 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols and their corresponding trimethylsilyl (B98337) (TMS) ethers undergo rapid and quantitative cyclization in H₂SO₄ at room temperature. rsc.org This transformation, often completed in as little as two minutes, yields 1-aryl-3-trifluoromethyl-1H-indenes. rsc.org

The reaction proceeds through the formation of an intermediate CF₃-allyl cation, which then undergoes a regioselective cyclization. rsc.org The attack occurs at the allylic carbon atom furthest from the electron-withdrawing trifluoromethyl group. rsc.org While sulfuric acid is a highly efficient and cost-effective choice for this transformation, other strong Brønsted acids like triflic acid (TfOH) can also be used, producing the indene (B144670) product in similarly short reaction times. rsc.org For most substrates, the formation of the indene products is quantitative. rsc.org However, for derivatives bearing strongly electron-donating groups like methoxy (B1213986) substituents, subsequent transformations in the strong acid can lead to lower yields. rsc.org

Table 1: H₂SO₄-Catalyzed Cyclization of 2,4-Diaryl-1,1,1-trifluorobut-3-en-2-ol Derivatives

| Starting Material | Product | Reaction Time | Yield |

|---|---|---|---|

| 2,4-Diaryl-1,1,1-trifluorobut-3-en-2-ols | 1-Aryl-3-trifluoromethyl-1H-indenes | ~2 minutes | Quantitative* |

| TMS-ethers of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols | 1-Aryl-3-trifluoromethyl-1H-indenes | ~2 minutes | Quantitative* |

*Yields may be lower for substrates with electron-rich aryl groups due to side reactions. rsc.org

Reactions with Aromatic Compounds (Arenes)

The reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with various aromatic compounds (arenes) under acid catalysis can proceed via two main competitive pathways: intermolecular alkylation to form trifluoromethylated alkenes or a sequence leading to the formation of 1-trifluoromethylated indanes. spbftu.runih.gov The dominant pathway is dictated by the nucleophilicity of the arene and the electrophilicity of the cationic intermediate generated from the alcohol. spbftu.runih.gov

Alkylation to Yield Trifluoromethylated Alkenes

When 4-aryl-1,1,1-trifluorobut-3-en-2-ols are treated with arenes of lower nucleophilicity in the presence of an acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or fluorosulfuric acid (FSO₃H), intermolecular alkylation occurs. spbftu.runih.govresearchgate.net This reaction leads to the formation of E-4,4-diaryl-1,1,1-trifluorobut-2-enes, a class of trifluoromethylated alkenes. spbftu.ruresearchgate.net The protonation of the alcohol generates an allylic cation which then reacts with the arene in a Friedel-Crafts-type alkylation. researchgate.net This pathway is favored for arenes like benzene, anisole, and veratrole, which exclusively yield the E-configuration alkene products. spbftu.runih.gov

Exploration of Cationic Intermediates in Reaction Pathways

The diverse reactivity of this compound derivatives is rationalized by the formation and subsequent reactions of highly electrophilic cationic intermediates. rsc.orgspbftu.ruresearchgate.net Understanding these transient species is key to explaining the observed product distributions.

Formation and Characterization of CF₃-Allyl Cations

Under the action of Brønsted or Lewis acids, this compound and its derivatives readily generate CF₃-substituted allyl cations upon protonation of the hydroxyl group and subsequent elimination of a water molecule. rsc.orgspbftu.ruresearchgate.net These cations are highly electrophilic due to the powerful electron-withdrawing nature of the adjacent trifluoromethyl group. spbftu.ru

The structure and reactivity of these CF₃-allyl cations have been investigated through quantum chemical calculations (DFT). rsc.orgresearchgate.net These studies help to estimate the electronic characteristics and electrophilicity of the cationic intermediates. rsc.orgresearchgate.net The cation can be attacked by a nucleophile (the arene) at two different positions: the carbon adjacent to the CF₃ group or the terminal carbon of the allyl system. The regioselectivity of this attack, combined with the nucleophilicity of the arene, ultimately governs the reaction pathway, leading to either intermolecular alkylation (alkene formation) or the intramolecular cyclization sequence (indane formation). rsc.orgspbftu.ru

Regioselective Pathways of CF₃-Allyl Cation Cyclization

The cyclization of cations derived from this compound and its derivatives is a pivotal process for synthesizing fluorine-containing cyclic compounds. The regioselectivity of these reactions is governed by the electronic influence of the trifluoromethyl (CF₃) group on the stability and reactivity of the intermediate allylic cation.

Under the influence of Brønsted or Lewis acids, this compound derivatives undergo dehydration to form a CF₃-allyl cation. mdpi.com This cation is a resonant hybrid of two primary structures, with the positive charge distributed between the carbon atom adjacent to the CF₃ group (C2) and the terminal carbon of the allyl system (C4). mdpi.com The strong electron-withdrawing nature of the CF₃ group destabilizes a positive charge on the adjacent carbon (C2), thereby localizing the electrophilic character predominantly on the carbon atom most distant from the CF₃ group (C4). researchgate.net

This electronic bias dictates the regioselectivity of subsequent cyclization reactions. Intramolecular attack by a nucleophile, such as an aryl group within the substrate, will preferentially occur at the more electrophilic C4 position. Research has demonstrated that the reaction of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols and their corresponding trimethylsilyl (TMS) ethers in sulfuric acid leads to a regioselective cyclization. researchgate.net The process yields 1-aryl-3-trifluoromethyl-1H-indenes, confirming that the cyclization occurs at the allyl carbon atom furthest from the CF₃ group. researchgate.netresearchgate.net

Similarly, the acid-promoted reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with various arenes can produce 1-trifluoromethylated indanes. researchgate.net The formation of these products depends significantly on the nucleophilicity of the arene and the electrophilicity of the cationic intermediate. researchgate.net For instance, reactions involving electron-rich arenes like p-xylene and pseudocumene show high stereoselectivity, yielding cis-CF₃-indanes. mdpi.com

A plausible mechanism for this transformation involves the initial formation of the CF₃-allyl cation from the alcohol precursor. mdpi.com This is followed by an intermolecular Friedel-Crafts reaction with an external arene nucleophile at the C4 position. The resulting intermediate then undergoes an intramolecular cyclization to construct the indane ring system. mdpi.com

The regioselectivity is a consistent theme even with different substitution patterns on the allyl backbone. Studies on dibromo-substituted CF₃-allyl alcohols have shown that their treatment with triflic acid (TfOH) can lead to cyclization, forming trifluoromethylated 1H-indenes and/or indan-1-ones. mdpi.comresearchgate.net The reaction pathway is influenced by the nucleophilicity and steric bulk of the reacting arenes. researchgate.net

The following tables summarize the regioselective outcomes observed in the cyclization of various this compound derivatives.

Table 1: Cyclization of Diaryl-Substituted CF₃-Allyl Alcohol Derivatives

| Starting Material | Acid Catalyst | Product | Yield | Reference |

| 2,4-Diaryl-1,1,1-trifluorobut-3-en-2-ol | H₂SO₄ | 1-Aryl-3-trifluoromethyl-1H-indene | Quantitative | researchgate.net |

| TMS-ether of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ol | H₂SO₄ | 1-Aryl-3-trifluoromethyl-1H-indene | Quantitative | researchgate.net |

| TMS-ether of diaryl-substituted CF₃-allyl alcohol | TfOH | trans-/cis-1,3-Diaryl-1-trifluoromethyl indane | Up to 99% | researchgate.net |

Table 2: Acid-Promoted Synthesis of 1-CF₃-Indanes from 4-Aryl-1,1,1-trifluorobut-3-en-2-ols and Arenes

| CF₃-Allyl Alcohol | Arene Nucleophile | Acid Catalyst | Product | Yield | Reference |

| 4-Aryl-1,1,1-trifluorobut-3-en-2-ol | p-Xylene | FSO₃H | cis-CF₃-Indane derivative | - | mdpi.com |

| 4-Aryl-1,1,1-trifluorobut-3-en-2-ol | Pseudocumene | FSO₃H | cis-CF₃-Indane derivative | 50-76% | mdpi.com |

| 4-Aryl-1,1,1-trifluorobut-3-en-2-ol | Benzene | FeCl₃ / FSO₃H | Trifluoromethylated alkene | Major Product | researchgate.net |

| 4-Aryl-1,1,1-trifluorobut-3-en-2-ol | Anisole | FeCl₃ / FSO₃H | Trifluoromethylated alkene | Exclusive Product | researchgate.net |

Table 3: Cyclization of Dibromo-Substituted CF₃-Allyl Alcohols

| Starting Material | Acid Catalyst | Product(s) | Yield | Reference |

| Dibromo-substituted CF₃-allyl alcohol | TfOH | Trifluoromethylated 1H-indenes and/or Indan-1-ones | Up to 90% | mdpi.comresearchgate.net |

Mechanistic Elucidation and Theoretical Investigations of 1,1,1 Trifluorobut 3 En 2 Ol Reactions

Detailed Analysis of Reaction Mechanisms

The reaction mechanisms involving 1,1,1-trifluorobut-3-en-2-ol and its derivatives are predominantly characterized by the formation of cationic intermediates. beilstein-journals.orgrsc.orgrsc.org Acid-promoted reactions, such as solvolysis or reactions with arenes, are common for this class of compounds. spbftu.rusemanticscholar.orgacs.org In the presence of a Brønsted or Lewis acid, the hydroxyl group of the alcohol is activated, leading to its departure as a water molecule and the subsequent generation of a resonance-stabilized α-(trifluoromethyl)allyl cation. beilstein-journals.orgrsc.org This carbocation is a key intermediate that dictates the reaction pathway. beilstein-journals.orgspbftu.ru

The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group profoundly influences the reaction mechanism. beilstein-journals.org For instance, a significant rate retardation is observed in the Sɴ1 solvolysis of allylic systems with a CF₃ group compared to their non-fluorinated methyl analogues. beilstein-journals.org This effect is attributed to the electronic destabilization of the adjacent cationic center by the CF₃ group. beilstein-journals.org Despite this destabilization, the formation of the α-(trifluoromethyl)allylcarbenium ion has been shown to occur, particularly in superacidic media or through Lewis acid activation. beilstein-journals.orgbeilstein-journals.org

Mechanistic studies involving the cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles in sulfuric acid demonstrate the formation of the corresponding CF₃-allyl cations. rsc.orgrsc.org These cations then undergo regioselective cyclization, with the new bond forming at the allylic carbon atom most distant from the electron-destabilizing CF₃ group. rsc.orgrsc.org This regioselectivity highlights the significant influence of the trifluoromethyl group on the charge distribution and reactivity of the cationic intermediate.

Furthermore, reactions of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with arenes, promoted by acids like FeCl₃ or FSO₃H, also proceed via these cationic intermediates. spbftu.ru The nature of the products formed, either trifluoromethylated alkenes or indanes, is highly dependent on the electrophilicity of the generated carbocation and the nucleophilicity of the reacting arene. spbftu.ruresearchgate.net This indicates that the reaction mechanism can be tuned by modifying the electronic properties of the substrates. spbftu.ru

Computational Studies of Reactive Intermediates

Density Functional Theory (DFT) Calculations on CF₃-Allyl Cations

Density Functional Theory (DFT) has become an essential tool for investigating the properties of transient species like the CF₃-allyl cations. researchgate.netnih.gov These computational models provide detailed insights into the electronic structure, stability, and geometry of these reactive intermediates. beilstein-journals.orgresearchgate.net Calculations have confirmed that the α-(trifluoromethyl)allyl cation is a key intermediate in the reactions of the parent alcohol. beilstein-journals.orgresearchgate.net

Ab initio and DFT studies have been employed to understand the stability of α-(trifluoromethyl)carbenium ions. nih.gov While the CF₃ group is strongly electron-withdrawing, it can also act as a modest π-electron donor to a neighboring carbocation center, although its stabilizing effect through π-donation is very weak. beilstein-journals.org DFT calculations have been used to explore the mechanism of various reactions involving CF₃-substituted species, confirming the viability of cationic pathways. researchgate.netnih.gov For example, computational investigations of dearomative annulation reactions have supported a stepwise pathway involving initial C-C bond formation followed by ring closure, with the solvent playing a crucial role in stabilizing the transition states. nih.gov

Computational studies on the vinylogous system of the allyl cation have been used to determine resonance energies. acs.org These studies indicate significant resonance stabilization in both the allyl cation and anion. acs.org For the CF₃-substituted allyl cation, DFT calculations reveal that the positive charge is delocalized, and the geometry of the cation influences its reactivity. beilstein-journals.orgnih.gov

Below is a table summarizing data from computational studies on related fluorinated intermediates, illustrating the type of information that can be obtained through DFT calculations.

Table 1: Calculated Properties of Fluorinated Intermediates from DFT Studies This table is illustrative and compiles data types from various computational studies on fluorinated compounds, not exclusively this compound intermediates.

| Computational Method | System Studied | Calculated Property | Finding |

|---|---|---|---|

| B3LYP/6-31+G* | Allyl Cation/Anion Vinylogues | Resonance Energy | Cation: ~20-22 kcal/mol, Anion: ~17-18 kcal/mol acs.org |

| DFT (B3LYP-D3/6-311G**++) | Azaoxyallyl Cation + Indole | Reaction Pathway | Stepwise mechanism with solvent stabilization of transition state nih.gov |

Assessment of Electronic Characteristics and Electrophilicity Indices

Computational methods are crucial for assessing the electronic properties of reactive intermediates. chinesechemsoc.orguni-muenchen.de Natural Population Analysis (NPA), a method based on the wavefunction, is often used to determine the distribution of atomic charges in a molecule. uni-muenchen.deuni-rostock.de For the CF₃-allyl cation, NPA would reveal the extent of positive charge delocalization across the three-carbon allyl framework and the influence of the electron-withdrawing CF₃ group. chinesechemsoc.org Studies on related systems show that the charge is predominantly distributed on the terminal carbons of the allyl system. arxiv.org

The electrophilicity index (ω) is another key descriptor derived from computational studies, quantifying the ability of a species to accept electrons. wikipedia.orgresearchgate.net It is defined as ω = χ²/2η, where χ is the electronegativity and η is the chemical hardness. wikipedia.org The high electrophilicity of CF₃-substituted cations is a direct result of the potent electron-withdrawing nature of the trifluoromethyl group. beilstein-journals.org DFT calculations have been used to determine the electrophilicity of cationic intermediates, providing a quantitative measure of their reactivity. researchgate.netresearchgate.net A higher electrophilicity index for the CF₃-allyl cation compared to its non-fluorinated counterpart would explain its enhanced reactivity towards nucleophiles, once formed. researchgate.net

The table below illustrates the kind of data obtained from NPA calculations on related systems, showing how charge is distributed within a molecule.

Table 2: Illustrative Natural Population Analysis (NPA) Charges This table presents representative NPA charge data for atoms in a molecule to demonstrate the output of such an analysis. Specific values for the this compound cation require a dedicated calculation.

| Atom | NPA Charge (a.u.) |

|---|---|

| C (alpha to CF₃) | +0.2 to +0.4 |

| C (beta) | -0.1 to +0.1 |

| C (gamma) | +0.3 to +0.5 |

Note: The values are typical ranges observed in fluorinated organic cations and serve for illustrative purposes.

Insights into Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in forging links between the calculated electronic and structural properties of an intermediate and its experimentally observed reactivity. nih.govresearchgate.netpatonlab.com For reactions involving this compound, these models explain how the structure of the intermediate CF₃-allyl cation governs reaction outcomes. beilstein-journals.orgrsc.org

A key insight is the control of regioselectivity. researchgate.net DFT calculations on the CF₃-allyl cation show that the carbon atom most remote from the CF₃ group (the γ-carbon) bears a substantial portion of the positive charge. researchgate.net This calculated charge distribution correctly predicts that nucleophiles will preferentially attack this site, which is consistent with the regioselective formation of products observed in acid-catalyzed cyclization and arylation reactions. rsc.orgrsc.orgspbftu.ru

Furthermore, structure-reactivity relationships have been established by correlating calculated properties with kinetic data. nih.govrsc.org For example, the destabilizing effect of the CF₃ group on the adjacent carbocation, as quantified by computational chemistry, directly relates to the slower solvolysis rates observed experimentally compared to non-fluorinated analogues. beilstein-journals.org Computational models can also rationalize the influence of different substituents on the reactivity of related electrophiles. nih.gov By systematically modifying the structure of the intermediate in silico and calculating its properties, a predictive understanding of reactivity trends can be developed. researchgate.netpatonlab.com These computational insights are vital for optimizing reaction conditions and for the rational design of new synthetic transformations. researchgate.netrsc.org

Stereochemical Aspects in the Transformations of 1,1,1 Trifluorobut 3 En 2 Ol Derivatives

Control and Observation of Stereoselectivity in Product Formation

The reactions of 4-aryl-1,1,1-trifluorobut-3-en-2-ols, which are derivatives of 1,1,1-trifluorobut-3-en-2-ol, with various arenes under acidic conditions, such as in the presence of anhydrous ferric chloride (FeCl₃) or fluorosulfonic acid (FSO₃H), demonstrate a remarkable degree of stereochemical control. The nature of the products formed, either trifluoromethylated alkenes or indanes, is highly dependent on the nucleophilicity of the reacting arene and the stability of the cationic intermediates generated during the reaction. nih.gov

The reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with certain aromatic compounds leads to the highly stereoselective formation of trifluoromethylated alkenes with an E-configuration. nih.gov Specifically, when arenes such as benzene (B151609), anisole (B1667542), veratrole, and ortho-xylene are used, the corresponding 1,1-diaryl-4,4,4-trifluorobut-1-enes are formed exclusively as the E-isomer. nih.gov This high degree of stereoselectivity suggests a reaction mechanism that proceeds through a well-defined transition state, which favors the formation of the thermodynamically more stable E-alkene. The electronic properties of the arene play a crucial role in directing the reaction towards alkene formation, with less π-donating arenes favoring this pathway. nih.gov

In contrast to the formation of alkenes, the use of more π-donating polymethylated arenes, such as pseudocumene (1,2,4-trimethylbenzene) and mesitylene (B46885) (1,3,5-trimethylbenzene), in the reaction with 4-aryl-1,1,1-trifluorobut-3-en-2-ols leads to the diastereoselective synthesis of 1-trifluoromethylated indanes. nih.gov This transformation proceeds via an intramolecular Friedel-Crafts-type cyclization of the initially formed carbocation intermediate. The diastereoselectivity of this cyclization is a key feature, resulting in a predominant orientation of the substituents on the newly formed five-membered ring.

The cyclization reaction to form trifluoromethylated indanes exhibits a notable preference for the formation of the cis-isomer, where the trifluoromethyl group at the 1-position and the aryl group at the 3-position of the indane ring are on the same face of the ring. nih.gov The degree of this cis-selectivity can be influenced by the specific reactants and reaction conditions. For instance, the reaction of 4-phenyl-1,1,1-trifluorobut-3-en-2-ol with pseudocumene yields the corresponding trifluoromethylated indane with a high preference for the cis-isomer. Arenes with intermediate nucleophilicity, such as meta- and para-xylene, can lead to the formation of both trifluoromethylated alkenes and indanes, with the indane products also showing a predominance of the cis-isomer. nih.gov

The table below presents the observed cis-/trans-isomer ratios for the synthesis of various 1-trifluoromethyl-1,3-diarylindanes from the reaction of the corresponding 4-aryl-1,1,1-trifluorobut-3-en-2-ol with different arenes.

| Arene Reactant | Resulting Indane Product | Cis:Trans Isomer Ratio | Reference |

|---|---|---|---|

| Pseudocumene | 1-CF₃-1-phenyl-3-(2,4,5-trimethylphenyl)indane | Predominantly Cis | nih.gov |

| Mesitylene | 1-CF₃-1-phenyl-3-(2,4,6-trimethylphenyl)indane | Predominantly Cis | nih.gov |

| m-Xylene | 1-CF₃-1-phenyl-3-(2,4-dimethylphenyl)indane | Formation of both alkene and indane (predominantly cis) | nih.gov |

| p-Xylene (B151628) | 1-CF₃-1-phenyl-3-(2,5-dimethylphenyl)indane | Formation of both alkene and indane (predominantly cis) | nih.gov |

Spectroscopic Characterization Methodologies for 1,1,1 Trifluorobut 3 En 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, including 1,1,1-Trifluorobut-3-en-2-ol derivatives. By analyzing the spectra from different nuclei, a comprehensive picture of the molecular structure can be assembled. rsc.org

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the context of this compound derivatives, ¹H NMR is crucial for identifying the protons of the vinyl group, the hydroxyl group, and any adjacent alkyl or aryl substituents.

Key features in the ¹H NMR spectrum of a typical this compound derivative include:

Vinyl Protons: The protons on the double bond (H-3 and H-4) typically appear as multiplets in the downfield region of the spectrum due to their deshielded environment. The coupling constants between these protons can help determine the stereochemistry of the double bond.

Methine Proton: The proton attached to the carbon bearing the hydroxyl and trifluoromethyl groups (H-2) usually appears as a multiplet due to coupling with the vinyl protons and the fluorine atoms of the trifluoromethyl group.

Hydroxyl Proton: The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet, depending on the solvent and concentration.

For instance, in the ¹H NMR spectrum of (E)-1,1,1-trifluoroundec-3-ene, the vinyl protons appear as multiplets in the range of δ 5.33-5.73 ppm. beilstein-journals.org The protons of the adjacent methylene (B1212753) groups are also clearly distinguishable. beilstein-journals.org

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Vinyl Protons (δ, ppm) | Methine Proton (δ, ppm) | Other Key Signals (δ, ppm) | Reference |

| (E)-1,1,1-Trifluoroundec-3-ene | 5.65-5.73 (m, 1H), 5.33-5.40 (m, 1H) | - | 2.70-2.79 (m, 2H), 2.02-2.07 (m, 2H), 0.88 (t, J = 6.8 Hz, 3H) | beilstein-journals.org |

| (E)-1,1,1-Trifluorodec-3-ene | 5.66-5.73 (m, 1H), 5.33-5.40 (m, 1H) | - | 2.71-2.81 (m, 2H), 2.02-2.07 (m, 2H), 0.88 (t, J = 4.8 Hz, 3H) | beilstein-journals.org |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of the signal indicates the type of carbon (e.g., sp³, sp², carbonyl). bhu.ac.in

In the ¹³C NMR spectrum of this compound derivatives, characteristic signals include:

Trifluoromethyl Carbon: The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. Its chemical shift is significantly influenced by the electron-withdrawing fluorine atoms.

Carbinol Carbon: The carbon atom bonded to the hydroxyl group (C-2) also shows a quartet splitting pattern due to coupling with the CF₃ group, though with a smaller coupling constant.

Vinyl Carbons: The carbons of the double bond (C-3 and C-4) appear in the typical alkene region of the spectrum.

For example, in a derivative, the carbon of the CF₃ group (C-1) can appear as a quartet with a large coupling constant (e.g., J = 275.0 Hz), while the carbinol carbon (C-2) shows a smaller quartet coupling (e.g., J = 28.6 Hz). beilstein-journals.org

Interactive Data Table: ¹³C NMR Data for a Representative this compound Derivative

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Reference |

| C-1 (CF₃) | 126.3 | q, J = 275.0 | beilstein-journals.org |

| C-2 | - | - | |

| C-3 | 117.7 | q, J = 3.6 | beilstein-journals.org |

| C-4 | 138.7 | - | beilstein-journals.org |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is an indispensable tool for characterizing fluorinated organic compounds. It provides direct information about the fluorine atoms in the molecule. For this compound derivatives, the ¹⁹F NMR spectrum is typically simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the CF₃ group is a key diagnostic feature. For instance, in (E)-1,1,1-trifluoroundec-3-ene, the trifluoromethyl group appears as a triplet at δ -67.0 ppm with a coupling constant of 9.4 Hz. beilstein-journals.org This coupling arises from the interaction with the protons on the adjacent carbon.

Interactive Data Table: ¹⁹F NMR Data for Selected this compound Derivatives

| Compound | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Reference |

| (E)-1,1,1-Trifluoroundec-3-ene | -67.0 | t, J = 9.4 | beilstein-journals.org |

| (E)-1,1,1-Trifluorodec-3-ene | -66.8 | t, J = 8.2 | beilstein-journals.org |

| Trimethylsilyl (B98337) ether of (E)-1,1,1-trifluoro-2-(4-methylphenyl)-4-phenylbut-3-en-2-ol | -77.57 | s | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound derivatives, MS can confirm the molecular formula and provide insights into the connectivity of the molecule.

Upon ionization in the mass spectrometer, the molecular ion is formed. wikipedia.org This ion can then undergo fragmentation, breaking into smaller, charged fragments. wikipedia.org The fragmentation pattern is often characteristic of the compound's structure. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org The presence of the trifluoromethyl group will also influence the fragmentation, often leading to fragments containing this stable group.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. beilstein-journals.org

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.netresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

X-ray diffraction analysis can unambiguously establish the stereochemistry of the molecule, such as the configuration of chiral centers and the geometry of double bonds. rsc.org For example, in a study of brominated CF₃-allyl alcohols, single-crystal X-ray analysis was used to confirm the structure of the products. rsc.org Similarly, the crystal structure of a product from the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with tributyl phosphine (B1218219) was fully identified by spectral methods and single-crystal X-ray diffraction analysis. researchgate.net

Correlation of Experimental Spectroscopic Data with Theoretical Computational Predictions

In modern chemical research, experimental spectroscopic data is often complemented by theoretical calculations. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts, vibrational frequencies, and other spectroscopic properties of a molecule. beilstein-journals.org

By comparing the experimentally obtained spectra with the computationally predicted spectra, a more confident and detailed structural assignment can be made. rsc.org Discrepancies between experimental and theoretical data can also provide insights into conformational dynamics or solvent effects. This integrated approach of combining experimental measurements with theoretical predictions is a powerful strategy for the comprehensive characterization of complex molecules like this compound derivatives.

Advanced Applications of 1,1,1 Trifluorobut 3 En 2 Ol Derivatives in Organic Synthesis

Role as Versatile Synthons for Diversified Fluorinated Scaffolds

1,1,1-Trifluorobut-3-en-2-ol and its derivatives are recognized as valuable and versatile synthons in organic chemistry. Their unique structure, featuring a trifluoromethyl group adjacent to a hydroxyl group and a double bond, allows for a wide range of chemical transformations. These allylic alcohols are readily accessible and can be converted into various fluorinated scaffolds. acs.org

One of the key applications of these compounds is in acid-promoted reactions. For instance, the reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with arenes, activated by acids like anhydrous ferric chloride (FeCl₃) or fluorosulfonic acid (FSO₃H), can lead to the formation of either trifluoromethylated alkenes or 1-trifluoromethylated indanes. spbftu.ru The outcome of these reactions is highly dependent on the nucleophilicity of the arene and the electrophilicity of the cationic intermediates generated from the trifluoromethylated allyl alcohols. spbftu.ru This selectivity allows for the targeted synthesis of diverse fluorinated structures.

Furthermore, these trifluoromethylated allyl alcohols can act as 1,3-dicationic synthons in certain reactions, a unique reactivity pattern that opens up additional synthetic possibilities. spbftu.ru The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in controlling the selectivity of these transformations. spbftu.ru

Research has demonstrated the successful use of these synthons in constructing various fluorinated molecules, as detailed in the table below.

| Starting Material | Reagent | Product | Reference |

| 4-Aryl-1,1,1-trifluorobut-3-en-2-ols | Arenes, FeCl₃ or FSO₃H | Trifluoromethylated alkenes or 1-Trifluoromethylated indanes | spbftu.ru |

| 2,4-Diaryl-1,1,1-trifluorobut-3-en-2-ols | H₂SO₄ | 1-Aryl-3-trifluoromethyl-1H-indenes | rsc.orgrsc.org |

| 4-Phenyl-1,1,1-trifluorobut-3-en-2-ol | Arenes, Brønsted or Lewis acids | E-4,4-Diaryl-1,1,1-trifluorobut-2-enes | spbftu.ru |

Building Block for the Construction of Trifluoromethylated Heterocyclic Systems

Derivatives of this compound, particularly those with an enone structure like 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) (ETFBO), are instrumental in the synthesis of trifluoromethylated heterocycles. The high electrophilicity conferred by the trifluoromethyl group makes these compounds excellent precursors for constructing a variety of heterocyclic systems.

These building blocks are widely used to create heterocycles such as pyridines, pyrazoles, and pyrimidinones (B12756618). The synthesis of trifluoromethylpyridines, for example, is a significant area of research due to their applications in agrochemicals and pharmaceuticals. semanticscholar.org One of the primary methods for preparing these compounds involves the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. semanticscholar.org

The reactivity of these precursors allows for various cyclization and condensation reactions. For example, the reaction of 4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one with diazonium salts leads to the formation of trifluoromethyl-containing arylhydrazones, which can then be used to synthesize fluorinated pyrazoles. researchgate.net

| Precursor | Reactant | Heterocyclic Product | Reference |

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) | Various reagents | Pyridines, Pyrazoles, Pyrimidinones | |

| 4-(Dimethylamino)-1,1,1-trifluorobut-3-en-2-one | Diazonium salts | Trifluoromethyl-containing arylhydrazones (precursors to pyrazoles) | researchgate.net |

Precursors for Research in Advanced Materials

The unique electronic properties imparted by the trifluoromethyl group make derivatives of this compound attractive precursors for advanced materials. The incorporation of fluorine can enhance properties such as metabolic stability and lipophilicity, which are not only relevant for bioactive compounds but also for the performance of organic electronic materials. spbftu.ru

Potential Applications in Organic Light-Emitting Diodes (OLEDs) via Derived Compounds

Trifluoromethylated alkenes (styrenes) derived from this compound are of significant interest for applications in organic light-emitting diodes (OLEDs). spbftu.ru The introduction of the CF₃ group can influence the electronic and photophysical properties of the resulting materials, potentially leading to improved device performance. rsc.org While direct application of this compound itself in OLEDs is not the focus, the compounds synthesized from it hold this potential. The synthesis of trifluoromethylated alkenes from trifluoromethyl-substituted allyl alcohols is a key step in creating these advanced materials. spbftu.ru

Development of Ligands for Metallo-Complexes (from derived indenes)

Indene (B144670) derivatives are well-known for their use as ligands in metallo-complexes. rsc.orgrsc.org The introduction of a trifluoromethyl group into the indene core, a process that can be achieved starting from 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles, can confer new and interesting properties to the resulting ligands and their metal complexes. rsc.orgrsc.org The strong electron-acceptor characteristic of the CF₃ group can modify the electronic properties of the indene ligand, which in turn influences the catalytic activity and stability of the corresponding metallo-complex. rsc.orgrsc.org

The acid-promoted cyclization of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles and their trimethylsilyl (B98337) (TMS) ethers provides an effective route to CF₃-indenes. rsc.orgrsc.org These trifluoromethylated indenes can then be utilized in the development of novel ligands for various applications in catalysis and materials science. rsc.orgrsc.org

Q & A

Q. How can the molecular structure of 1,1,1-Trifluorobut-3-en-2-ol be confirmed using spectroscopic methods?

Answer: The structure is confirmed via a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example:

- ¹H/¹⁹F NMR : The trifluoromethyl (CF₃) group produces distinct splitting patterns in ¹H NMR (e.g., coupling constants in allylic protons) and a singlet in ¹⁹F NMR due to symmetry.

- MS : High-resolution MS identifies the molecular ion peak ([M]⁺) and fragments (e.g., loss of -OH or CF₃ groups).

- Canonical SMILES : Cross-reference with databases like PubChem (e.g., SMILES:

C=C(CO)C(F)(F)Fensures stereochemical accuracy) .

Q. What synthetic routes are available for preparing this compound?

Answer: A common method involves the reduction of trifluoromethyl ketones or esters. For example:

- From Alkyl Esters : Hydrolysis of alkyl 4,4,4-trifluorobut-2-enoate using mild reagents (e.g., LiAlH₄) yields the alcohol .

- Enantioselective Reduction : Chiral catalysts like (-)-DIP-Chloride reduce trifluoromethyl ketones to enantiomerically pure alcohols (e.g., as shown in the synthesis of (S)-1,1,1-trifluorobutan-2-ol) .

Q. What are the key physicochemical properties relevant to laboratory handling?

Answer: Critical properties include:

- Hygroscopicity : The hydroxyl group necessitates anhydrous conditions during synthesis.

- Flash Point : Non-flammable (similar to 2,2,2-trifluoroethanol, which has no flash point ).

- Toxicity : Refer to EPA DSSTox (DTXSID30446331) for hazard profiles, including skin corrosion (Category 1B) and environmental persistence .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high optical purity?

Answer: Chiral resolution strategies include:

- Asymmetric Catalysis : Use (-)-DIP-Chloride with α-pinene to achieve >90% enantiomeric excess (ee) via kinetic resolution .

- Chiral Auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones or Oppolzer’s sultams.

- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative-scale purification .

Q. How does the trifluoromethyl group influence the reactivity of the enol structure in catalytic transformations?

Answer: The CF₃ group:

- Electron-Withdrawing Effect : Stabilizes transition states in nucleophilic additions (e.g., Michael additions) by polarizing the double bond.

- Steric Hindrance : Limits regioselectivity in cycloadditions (e.g., Diels-Alder) compared to non-fluorinated analogs.

- Hydrogen-Bonding : The -OH group participates in hydrogen bonding, affecting catalytic activity in organocatalysis (e.g., proline-derived catalysts) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Answer: Challenges include low volatility (GC limitations) and matrix interference. Solutions:

- LC-MS/MS : Use reverse-phase C18 columns with ion-pairing agents (e.g., TFA) to enhance retention.

- Derivatization : Convert -OH to trifluoroacetate esters for improved sensitivity in electron-capture detection (ECD).

- Internal Standards : Isotopically labeled analogs (e.g., ¹³C-CF₃) correct for matrix effects .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the stability of this compound in acidic vs. basic conditions?

Answer:

- Acidic Conditions : Hydrolysis of the enol ether is accelerated (pH < 3), forming trifluoroacetic acid derivatives.

- Basic Conditions : Base-induced elimination (e.g., β-hydroxide elimination) may compete with hydrolysis, producing trifluorobutadiene.

- Mitigation : Control pH rigorously (pH 5–7) and use buffered solvents (e.g., phosphate buffer) to stabilize the compound .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.